molecular formula C15H19NO3 B14414851 But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate CAS No. 84971-12-0

But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate

Cat. No.: B14414851
CAS No.: 84971-12-0
M. Wt: 261.32 g/mol
InChI Key: NMHVSWFOFAEDTD-UHFFFAOYSA-N
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Description

But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a but-3-yn-1-yl group attached to a 4-ethoxy-3,5-dimethylphenyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of but-3-yn-1-ol with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • But-3-yn-1-yl (4-methoxy-3,5-dimethylphenyl)carbamate
  • But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)urethane
  • But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)amide

Uniqueness

But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate stands out due to its specific structural features, such as the presence of both the but-3-yn-1-yl and 4-ethoxy-3,5-dimethylphenyl groups

Properties

CAS No.

84971-12-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

but-3-ynyl N-(4-ethoxy-3,5-dimethylphenyl)carbamate

InChI

InChI=1S/C15H19NO3/c1-5-7-8-19-15(17)16-13-9-11(3)14(18-6-2)12(4)10-13/h1,9-10H,6-8H2,2-4H3,(H,16,17)

InChI Key

NMHVSWFOFAEDTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)OCCC#C)C

Origin of Product

United States

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